molecular formula C9H6FNO2 B176663 Methyl 2-cyano-4-fluorobenzoate CAS No. 127510-96-7

Methyl 2-cyano-4-fluorobenzoate

Cat. No. B176663
M. Wt: 179.15 g/mol
InChI Key: BCYCPVRVZPDHEC-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-fluorobenzoate is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of Methyl 2-cyano-4-fluorobenzoate involves the reaction of methyl 2-chloro-4-fluorobenzoate with copper (I) cyanide in 1-methyl-pyrrolidin-2-one at 195°C for 1.5 hours under an inert atmosphere .


Molecular Structure Analysis

The InChI code for Methyl 2-cyano-4-fluorobenzoate is 1S/C9H6FNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

Methyl 2-cyano-4-fluorobenzoate has a melting point of 104-106°C and a predicted boiling point of 293.3±25.0°C . Its predicted density is 1.27±0.1 g/cm3 . The compound is stored in a dry, room temperature environment .

Scientific Research Applications

Electrochemical Analysis

Methyl 2-cyano-4-fluorobenzoate, a derivative of methylfluorobenzoates, has been analyzed for its electrochemical reduction behavior at glassy carbon electrodes using convolution potential sweep voltammetry (CPSV). The study reveals the stabilization of the radical anion due to the electron-withdrawing group, leading to intra-molecular stepwise dissociative electron transfer. This behavior differs based on the isomer, with methyl 2-fluorobenzoate and methyl 4-fluorobenzoate exhibiting distinct mechanisms and dimerization rates during C–F bond cleavage (Muthukrishnan & Sangaranarayanan, 2010).

Liquid Crystal Technology

In the realm of liquid crystal technology, chiral benzoates and fluorobenzoates with methyl 2-cyano-4-fluorobenzoate structure have been synthesized and tested for their mesomorphic properties. These compounds exhibit interesting phase behaviors and transition temperatures, with some demonstrating extremely low melting points and the presence of the antiferroelectric smectic phase (SmCA*). This research contributes to the development of materials with specific mesomorphic properties suitable for advanced applications in liquid crystal displays and other related technologies (Milewska et al., 2015).

Organic Electronics and OLEDs

The synthesis and analysis of compounds related to methyl 2-cyano-4-fluorobenzoate have contributed significantly to the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Research demonstrates how the alteration of substituents from electron-donating to accepting influences the optoelectronic properties of bicarbazole/cyanobenzene hybrid compounds. These compounds, due to their tailored HOMO and LUMO energy levels and singlet-triplet bandgaps, show potential as host materials for blue phosphorescent OLEDs and as emitters in delayed fluorescence OLEDs, showcasing high external quantum efficiency (EQE) (Cao et al., 2018).

Safety And Hazards

Methyl 2-cyano-4-fluorobenzoate is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-cyano-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYCPVRVZPDHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433727
Record name METHYL 2-CYANO-4-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-4-fluorobenzoate

CAS RN

127510-96-7
Record name Benzoic acid, 2-cyano-4-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127510-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-CYANO-4-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol), cupper (I) cyanide (5.22 g, 58.3 mmol) and 2-methylpyrrolidinone (30 mL). After heating at 195° C. for 1.5 h, the reaction mixture was cooled to room temperature and poured into water (600 mL). The resulting suspension was filtered, and the filter cake was washed with water (100 mL). To the solid obtained was then added a solution of sodium cyanide (3.00 g, 61.2 mmol) in water (110 mL), and the reaction mixture was stirred at room temperature for 50 min. After this time, ethyl acetate (500 mL) was added, and the layers were separated. The aqueous phase was extracted with ethyl acetate (2×10 mL), and the organic extracts were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford 106a in 73% yield (6.99 g) as a white solid: mp 92-93° C.; 1H NMR (500 MHz, CDCl3) δ 8.18 (dd, 1H, J=9.0, 5.5 Hz), 7.50 (dd, 1H, J=8.0, 2.5 Hz), 7.38 (m, 1H), 4.01 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
[Compound]
Name
2-methylpyrrolidinone
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Yield
73%

Synthesis routes and methods II

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol), copper (I) cyanide (5.22 g, 58.3 mmol) and 2-methylpyrrolidinone (30 mL). After heating at 195° C. for 1.5 h, the reaction mixture was cooled to room temperature and poured into water (600 mL). The resulting suspension was filtered, and the filter cake was washed with water (100 mL). To the solid obtained was then added a solution of sodium cyanide (3.00 g, 61.2 mmol) in water (110 mL), and the reaction mixture was stirred at room temperature for 50 min. After this time, ethyl acetate (500 mL) was added, and the layers were separated. The aqueous phase was extracted with ethyl acetate (2×10 mL), and the organic extracts were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford 123a in 73% yield (6.99 g) as a white solid: mp 92-93° C.; 1H NMR (500 MHz, CDCl3) δ 8.18 (dd, 1H, J=9.0, 5.5 Hz), 7.50 (dd, 1H, J=8.0, 2.5 Hz), 7.38 (m, 1H), 4.01 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
[Compound]
Name
2-methylpyrrolidinone
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyano-4-fluorobenzoate
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Methyl 2-cyano-4-fluorobenzoate

Citations

For This Compound
2
Citations
S Chen, Z Chen, L Lu, Y Zhao, R Zhou, Q Xie… - European Journal of …, 2023 - Elsevier
… Following the same procedures for preparing intermediate B9, B14 was obtained from methyl 2-cyano-4-fluorobenzoate (B10) with 2-piperidin-4-yl)ethan-1-ol. Lastly, intermediate B19 …
Number of citations: 1 www.sciencedirect.com
J Rhodes - 2021 - search.proquest.com
… Thus, instead of the Buchwald-Hartwig coupling, 54 was produced by a SNAr reaction with methyl 2-cyano-4fluorobenzoate, followed by reduction of the methyl ester to give benzyl …
Number of citations: 0 search.proquest.com

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